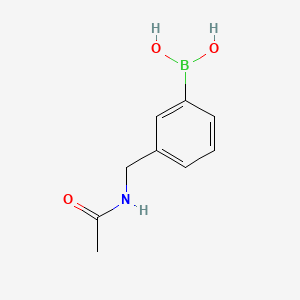

(3-(Acetamidomethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRGNMIMGAJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624587 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-42-2 | |

| Record name | [3-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(Acetamidomethyl)phenyl)boronic acid: A Comprehensive Technical Guide for Advanced Organic Synthesis

Abstract: This in-depth technical guide provides a comprehensive overview of (3-(Acetamidomethyl)phenyl)boronic acid, a vital reagent in contemporary organic synthesis. The document details its core chemical and physical properties, explores its primary application in Suzuki-Miyaura cross-coupling reactions, and presents field-proven experimental protocols. This guide is tailored for researchers, scientists, and professionals in drug development who aim to effectively utilize this versatile building block in their synthetic strategies.

Introduction: A Versatile Building Block for Modern Chemistry

This compound is a bifunctional organic compound that has become increasingly significant in the fields of medicinal chemistry and materials science. Its unique structure, which includes a boronic acid group and an acetamidomethyl substituent on a phenyl ring, makes it an exceptionally valuable and adaptable component in synthesis. The boronic acid functional group is instrumental for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high precision.[1] The acetamidomethyl side-chain offers a site for further molecular modifications or can serve as a key pharmacophore, impacting the biological activity and pharmacokinetic profiles of the resulting molecule. This dual functionality enables the construction of intricate molecular frameworks, establishing it as a fundamental reagent in the creation of pharmaceuticals, agrochemicals, and innovative materials.[2]

Core Physicochemical Properties

A solid understanding of a reagent's physical and chemical characteristics is essential for achieving successful and repeatable synthetic results. The information below is compiled from reputable chemical suppliers and databases to ensure its accuracy.

| Property | Value | Source |

| Molecular Formula | C9H12BNO3 | PubChem[3] |

| Molecular Weight | 193.01 g/mol | PubChem[3] |

| Appearance | White to off-white or light orange to yellow-green powder/crystals | ChemicalBook[2] |

| Melting Point | 135 °C (lit.) | Sigma-Aldrich, ChemicalBook[2] |

| Solubility | Soluble in Methanol | ChemicalBook[2] |

| CAS Number | 78887-39-5 | Sigma-Aldrich, ChemicalBook[2] |

Storage and Handling: this compound is generally stable under typical laboratory conditions. However, similar to other boronic acids, it can undergo dehydration to form a trimeric boroxine anhydride.[4] It is advisable to store the compound in a cool, dry environment, with the container tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration is recommended. When working with this chemical, it is important to use standard personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental method for C-C bond formation in modern organic synthesis, valued for its gentle reaction conditions and tolerance of a wide range of functional groups.[1][6] this compound is an effective coupling partner in these reactions, enabling the attachment of the (3-(acetamidomethyl)phenyl) group to a variety of aromatic and heteroaromatic structures.[2]

3.1. The Catalytic Cycle: A Mechanistic View

The Suzuki-Miyaura coupling is understood to proceed through a catalytic cycle centered on a palladium(0) species. The main steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic component to the palladium center, replacing the halide and creating a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex are joined, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-engage in the cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

3.2. Field-Proven Experimental Protocol

The following protocol outlines a dependable procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note that optimization may be necessary for different substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (8 mol%)

-

Potassium carbonate (K2CO3) (2.5 equivalents)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Instrumentation:

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: To remove oxygen, which can deactivate the palladium catalyst, evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Using a syringe, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. Stir the mixture to ensure all solids are suspended.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The ideal temperature may vary depending on the reactivity of the aryl bromide.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 2-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

-

Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential side reactions like homocoupling or degradation.

-

Palladium Catalyst and Ligand: Palladium(II) acetate is a widely used and cost-effective palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard phosphine ligand that stabilizes the palladium catalyst and promotes the catalytic cycle.

-

Base: Potassium carbonate is a moderately strong inorganic base essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.[6]

-

Solvent System: The dioxane and water mixture is a common solvent system for Suzuki reactions. Dioxane helps to dissolve the organic reagents, while water is needed to dissolve the inorganic base and facilitate the formation of the active boronate species.

Spectroscopic Characterization

A thorough analysis of spectroscopic data is crucial for confirming the identity and purity of this compound.

Expected Spectroscopic Data:

-

¹H NMR (in DMSO-d₆):

-

Aromatic protons are expected to appear in the 7.2-7.8 ppm range.

-

The methylene protons (CH₂) of the acetamidomethyl group will likely be observed as a doublet around 4.2-4.4 ppm.

-

The methyl protons (CH₃) of the acetamido group should appear as a singlet around 1.9-2.1 ppm.

-

The amide proton (NH) is expected to be a triplet in the 8.3-8.5 ppm region.

-

The boronic acid protons (B(OH)₂) will likely appear as a broad singlet, with a chemical shift that can vary with concentration.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons are expected to resonate between 125-140 ppm.

-

The carbonyl carbon of the amide should be found around 168-170 ppm.

-

The methylene carbon is anticipated in the 40-45 ppm range.

-

The methyl carbon will likely be observed around 22-24 ppm.

-

-

Mass Spectrometry (ESI-): The expected [M-H]⁻ ion should be at m/z 192.0.

Conclusion and Future Outlook

This compound is a highly effective and versatile reagent in modern synthetic chemistry. Its reliable performance in Suzuki-Miyaura cross-coupling reactions and the synthetic utility of the acetamidomethyl group enable the efficient creation of complex molecules for a wide range of uses. As the need for new pharmaceuticals and advanced materials continues to expand, the role of well-defined, functionalized building blocks like this compound is set to grow. Future research will likely concentrate on broadening its use in other cross-coupling techniques and investigating its potential in the synthesis of novel bioactive compounds and functional polymers.[2]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]

- 3. Phenylacetamidomethyl Boronic Acid | C9H12BNO3 | CID 9920615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. youtube.com [youtube.com]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (3-(Acetamidomethyl)phenyl)boronic acid

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive boronic acid group and a protected aminomethyl side chain, makes it a valuable building block for creating complex molecular architectures. It is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the acetamidomethylphenyl moiety into target molecules, a common structural motif in various biologically active compounds and pharmaceutical drug candidates.[1] This guide provides an in-depth exploration of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles for its preparation.

Strategic Overview: Core Synthesis Pathways

The synthesis of this compound can be approached from two principal retrosynthetic directions. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

-

Pathway A: N-Acetylation of an Amino Precursor. This is arguably the most direct route, beginning with a pre-formed aminomethylphenylboronic acid derivative which is then subjected to N-acetylation.

-

Pathway B: Palladium-Catalyzed Borylation of an Acetamido Precursor. This strategy involves installing the boronic acid group onto an aromatic ring that already bears the N-acetylated side chain. This method leverages the power of modern cross-coupling chemistry.

The following diagram illustrates these two divergent strategies.

Caption: Divergent synthesis strategies for this compound.

Pathway A: Synthesis via N-Acetylation

This pathway is often preferred for its simplicity and high yields, provided the starting aminoboronic acid is readily available. The core transformation is the formation of an amide bond.

Causality and Experimental Choices

The direct acetylation of (3-(Aminomethyl)phenyl)boronic acid hydrochloride[2][3] is a common starting point. The primary challenge is the potential for side reactions involving the boronic acid moiety, which can form anhydrides or other complexes under certain conditions.

-

Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride. It is less aggressive, and the acetic acid byproduct is easier to manage than the corrosive HCl generated from acetyl chloride.

-

Base: A mild base, such as sodium bicarbonate or triethylamine, is crucial to neutralize the acid byproduct and deprotonate the ammonium salt starting material, freeing the amine for reaction. An excess of a strong base can lead to boronate complex formation and complicate the workup.

-

Solvent System: A biphasic system (e.g., water and an organic solvent like ethyl acetate) or an aqueous medium is often employed. This allows for easy separation of the product from inorganic salts and water-soluble byproducts during workup.

Detailed Experimental Protocol (Example)

Objective: To synthesize this compound from (3-(Aminomethyl)phenyl)boronic acid hydrochloride.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| (3-(Aminomethyl)phenyl)boronic acid HCl[2][3] | 187.43 | 10.0 | 1.87 g |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 30.0 | 2.52 g |

| Acetic Anhydride | 102.09 | 12.0 | 1.1 mL |

| Deionized Water | 18.02 | - | 50 mL |

| Ethyl Acetate | 88.11 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |

| Brine | - | - | 20 mL |

Procedure:

-

Dissolution: Suspend (3-(Aminomethyl)phenyl)boronic acid hydrochloride (10.0 mmol) and sodium bicarbonate (30.0 mmol) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Cool the suspension to 0-5 °C in an ice bath. Add acetic anhydride (12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of ~3-4 with 1 M HCl. This step is critical for protonating the boronic acid and ensuring it partitions into the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as hot water or an ethyl acetate/hexane mixture, to afford pure this compound as a white solid.[4]

Pathway B: Synthesis via Miyaura Borylation

This pathway is a cornerstone of modern synthetic chemistry, allowing for the late-stage introduction of the boronic acid group.[5][6] It is particularly useful if the corresponding aryl halide, N-(3-bromobenzyl)acetamide, is more accessible or cost-effective than the aminoboronic acid precursor.

Mechanistic Insights: The Palladium Catalytic Cycle

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction.[7][8][9] Understanding its mechanism is key to troubleshooting and optimizing the reaction.

Caption: Catalytic cycle of the Miyaura Borylation reaction.

Key Steps and Rationale:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: This is often the rate-determining step. A base, typically potassium acetate (KOAc), activates the diboron reagent.[5] The boryl group is then transferred from the diboron reagent to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[5]

-

Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol (Example)

Objective: To synthesize this compound pinacol ester, followed by hydrolysis.

Caption: General experimental workflow for the Miyaura Borylation protocol.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-(3-bromobenzyl)acetamide | 228.09 | 5.0 | 1.14 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 6.0 | 1.52 g |

| Potassium Acetate (KOAc) | 98.14 | 15.0 | 1.47 g |

| PdCl₂(dppf)·CH₂Cl₂ adduct | 816.64 | 0.15 | 122 mg |

| 1,4-Dioxane (anhydrous) | 88.11 | - | 25 mL |

Procedure:

-

Setup: To an oven-dried Schlenk flask, add N-(3-bromobenzyl)acetamide (5.0 mmol), bis(pinacolato)diboron (6.0 mmol), potassium acetate (15.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ adduct (0.15 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification of Ester: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the intermediate pinacol ester.

-

Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the free boronic acid. A common method involves stirring the ester with an oxidant like sodium periodate (NaIO₄) in a THF/water mixture, or by transesterification with another diol followed by acidic workup.[10] An alternative is to use bis-boronic acid [B₂(OH)₄] directly in the coupling reaction, which can obviate the need for a separate hydrolysis step, offering a more atom-economical route.[11][12]

Purification and Handling of Arylboronic Acids

Arylboronic acids can be challenging to purify due to their tendency to dehydrate and form cyclic boroxine anhydrides.

-

Recrystallization: This is the most common method for obtaining high-purity material. Solvents like hot water, or mixtures of an organic solvent (EtOAc, acetone) with an anti-solvent (hexanes, heptane), are effective.[4]

-

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited. The crude material can be dissolved in a basic aqueous solution (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid is precipitated by re-acidification.[13][14]

-

Storage: this compound should be stored in a cool, dry place under an inert atmosphere to minimize boroxine formation. The product data sheet notes that it may contain varying amounts of the anhydride.[1]

Conclusion

The synthesis of this compound is achievable through robust and well-documented chemical strategies. The N-acetylation pathway offers a straightforward, high-yielding route when the corresponding aminoboronic acid is available. For cases where the precursor is a functionalized aryl halide, the palladium-catalyzed Miyaura borylation provides a powerful and versatile alternative, emblematic of modern cross-coupling chemistry. A thorough understanding of the reaction mechanisms, careful selection of reagents, and meticulous purification techniques are paramount for researchers and drug development professionals to successfully synthesize this valuable chemical building block for their discovery programs.

References

- 1. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 2. (3-Aminomethylphenyl)boronic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to (3-(Acetamidomethyl)phenyl)boronic acid and its Analogue for Advanced Research

Abstract: This technical guide provides an in-depth analysis of (3-(Acetamidomethyl)phenyl)boronic acid, a valuable reagent in medicinal chemistry and materials science. We will elucidate its chemical identity, including its IUPAC name and structure, and present its physicochemical properties. The guide will delve into its primary application in Suzuki-Miyaura cross-coupling reactions, offering a detailed, field-proven protocol. Furthermore, we will address a common point of confusion by providing a comparative analysis with its close structural analogue, (3-Acetamidophenyl)boronic acid, highlighting the distinct applications of each. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this boronic acid derivative in their synthetic endeavors.

Part 1: Core Profile of this compound

This compound is a bifunctional organic compound featuring a boronic acid group and an acetamidomethyl substituent on a phenyl ring. This specific arrangement of functional groups makes it a versatile building block in organic synthesis, particularly for introducing a protected aminomethylphenyl moiety into more complex molecular architectures.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is [3-(acetamidomethyl)phenyl]boronic acid . Its identity is unequivocally established by its CAS Number and molecular structure.

Chemical Structure:

Figure 1: 2D structure of [3-(acetamidomethyl)phenyl]boronic acid.

Physicochemical and Safety Data

A summary of the key properties and safety information for this reagent is provided below. This data is crucial for experimental planning and safe laboratory practice.

| Property | Value | Source(s) |

| Molecular Weight | 193.01 g/mol | [1] |

| Physical Form | Typically a powder or solid | [2] (Analogue) |

| Purity | Commercially available at ≥97% | [1] |

| Storage | Store in a tightly closed container in a dry, refrigerated area (below 4°C/39°F) to prevent degradation. | [3] (General) |

| Hazard Statements | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [4] (Analogue) |

| Precautionary Measures | Use personal protective equipment (gloves, safety goggles). Avoid dust formation and inhalation. Ensure adequate ventilation. | [4][5][6] |

Part 2: The Analogue of Interest: (3-Acetamidophenyl)boronic acid

A frequent source of confusion arises from the similarity in nomenclature with (3-Acetamidophenyl)boronic acid (CAS: 78887-39-5) . It is critical for researchers to distinguish between these two reagents as their structural difference—the presence of a methylene (-CH₂-) spacer in our primary topic—leads to distinct synthetic outcomes.

-

IUPAC Name: (3-acetamidophenyl)boronic acid[7]

-

Molecular Formula: C₈H₁₀BNO₃[7]

-

Key Distinction: The acetamido group (-NHCOCH₃) is directly attached to the phenyl ring, whereas in [3-(acetamidomethyl)phenyl]boronic acid, it is linked via a methylene bridge (-CH₂NHCOCH₃).

This analogue is extensively documented as a reactant for synthesizing a variety of therapeutic inhibitors, including:

-

NR2B subtype of NMDA receptor antagonists for potential antidepressant activity.[2]

-

Antimitotic and antitumor agents based on (Indolyl)-3,5-substituted benzene scaffolds.[2]

-

Biphenylylmethylimidazole derivatives designed as 17,20-lyase inhibitors.[2]

The established utility of this analogue underscores the importance of the broader class of acetamido-functionalized phenylboronic acids in drug discovery programs.[8]

Part 3: Core Methodologies & Protocols

The primary utility of boronic acids in drug development is their role in palladium-catalyzed cross-coupling reactions.[9] The following sections provide validated protocols relevant to the application and synthesis of these valuable reagents.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing C-C bonds.[10][11] This protocol provides a robust framework for coupling this compound with an aryl halide.

Objective: To synthesize a biaryl compound by coupling an aryl halide with this compound.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)[10]

-

Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent system, followed by the palladium catalyst. The use of degassed solvents minimizes oxidative degradation of the catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Workflow Diagram: Suzuki-Miyaura Coupling

References

- 1. 1stsci.com [1stsci.com]

- 2. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

(3-(Acetamidomethyl)phenyl)boronic acid CAS number 78887-39-5

An In-depth Technical Guide to (3-(Acetamidomethyl)phenyl)boronic acid (CAS: 78887-39-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, key applications, and characterization, grounding theoretical concepts in practical, field-proven insights.

Introduction: The Significance of a Multifunctional Building Block

This compound, often abbreviated as 3-AM-PBA, has emerged as a valuable building block in modern synthetic chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety and a protected aminomethyl group on a phenyl ring. This structure makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems.[1]

The growing interest in boronic acids in medicinal chemistry further elevates the importance of this compound.[2][3] Boronic acids can act as transition-state analogs or reversible covalent inhibitors of enzymes, a property famously exploited in drugs like the proteasome inhibitor Bortezomib.[3] The acetamidomethyl group in 3-AM-PBA offers a handle for further functionalization or can play a role in modulating the pharmacokinetic properties of a target molecule, making it a key reactant in the synthesis of various therapeutic inhibitors.[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. 3-AM-PBA is typically an off-white to pale brown powder, soluble in methanol.[4][5] Its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 78887-39-5 | |

| Molecular Formula | C₈H₁₀BNO₃ | [6][7] |

| Molecular Weight | 178.98 g/mol | [7] |

| Melting Point | 135 °C (lit.) | [4] |

| pKa | 8.04 ± 0.10 (Predicted) | [4][5] |

| Appearance | Off-white to pale brown powder | [4] |

| Solubility | Soluble in Methanol | [4][5] |

| SMILES String | CC(=O)NCC1=CC=CC(=C1)B(O)O | |

| InChI Key | IBTSWKLSEOGJGJ-UHFFFAOYSA-N | [7] |

Spectroscopic Properties

This compound exhibits weak fluorescence with an emission maximum at 297 nm and a quantum yield of 0.062 at pH 7.[8] Its absorbance maximum is at 270 nm under the same conditions.[8] These optical properties are sensitive to pH and interactions with diols, such as sugars, which can lead to fluorescence quenching.[8]

Synthesis and Purification

The synthesis of phenylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[1][3][9]

A plausible and common synthetic pathway to this compound starts from a corresponding halo-substituted precursor. The workflow illustrates the core logic of this transformation.

Caption: General workflow for the synthesis of this compound.

Causality in Synthesis:

-

Choice of Precursor: A halide (typically bromide or iodide) is chosen for its reactivity in forming organometallic reagents. The acetamide group is generally stable under these conditions.

-

Low Temperature: The reaction with the borate ester is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of multiple aryl groups to the boron center.[10]

-

Acidic Work-up: Hydrolysis is essential to convert the boronic ester intermediate into the final boronic acid.

Key Applications and Methodologies

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons. It serves as the organoboron component, coupling with various aryl or vinyl halides or triflates.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Self-Validating System: This protocol includes steps for reaction monitoring and product verification, ensuring the integrity of the results.

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). To this, add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol). The base is crucial for the transmetalation step.[1]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of temperature depends on the reactivity of the aryl halide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification and Verification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Verify the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

This boronic acid is a key reactant for synthesizing a variety of biologically active inhibitors.[4] Its utility has been demonstrated in the development of:

-

NMDA Receptor Antagonists: For potential antidepressant activity.[4]

-

17,20-Lyase Inhibitors: As biphenylylmethylimidazole derivatives.[4]

-

Antimitotic and Antitumor Agents: Incorporated into (indolyl)-3,5-substituted benzene analogs.[4]

-

AMPA Receptor Positive Modulators: Used in the synthesis of substituted pyrrolidines and tetrahydrofurans.

Fluorescent Sensing of Sugars

Phenylboronic acids are known to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars, to form cyclic boronate esters.[8] This interaction with this compound alters its optical properties, particularly its fluorescence.[8] The fluorescence of this compound is quenched upon binding with sugars like fructose and galactose, a phenomenon that can be exploited for developing fluorescent sensors for carbohydrate detection.[8]

Characterization and Quality Control

Confirming the identity and purity of this compound is paramount before its use.

-

NMR Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the acetyl methyl group (singlet, ~2 ppm), the methylene group (doublet, ~4.3 ppm, due to coupling with NH), the amide proton (triplet, ~8.5 ppm), and the aromatic protons in their respective regions.

-

¹¹B NMR: This technique is particularly useful for boronic acids. A signal around 22-30 ppm is characteristic of the trigonal planar (sp²-hybridized) boronic acid.[11][12] Upon binding to a diol or at a pH above its pKa, the boron center becomes tetrahedral (sp³-hybridized), causing a significant upfield shift in the ¹¹B NMR spectrum.[12][13] This makes ¹¹B NMR an excellent tool for studying binding events.[11][13]

-

-

FTIR Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the amide (~1650 cm⁻¹), and B-O stretches.[7]

-

Mass Spectrometry: To confirm the molecular weight (178.98 g/mol ).

Safety, Handling, and Storage

Hazard Profile:

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4][5]

-

Safety Statements: S22, S24/25, S26, S36/37 - Do not breathe dust. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing and gloves.[4]

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. A type N95 (US) respirator may be appropriate if dust is generated.

-

Avoid generation of dust.

Storage:

-

Store in a tightly sealed container in a dry, cool place.[4][5] Keep in a dark place as some boronic acids can be light-sensitive.[4]

-

The compound may contain varying amounts of its anhydride, formed by the dehydration and trimerization of boronic acid molecules. This is a common characteristic and does not always impede its reactivity in coupling reactions.

Conclusion

This compound (CAS: 78887-39-5) is more than a simple chemical; it is a strategic tool for molecular construction. Its predictable reactivity in Suzuki-Miyaura coupling, combined with its utility as a scaffold in medicinal chemistry and as a functional component in fluorescent sensors, ensures its continued relevance in advanced research and development. Proper understanding of its properties, handling requirements, and reaction methodologies, as detailed in this guide, is essential for unlocking its full potential in the laboratory.

References

- 1. youtube.com [youtube.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]

- 5. 78887-39-5 CAS MSDS (3-Acetamidophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Vibrational Spectroscopy of (3-Acetamidophenyl)boronic acid: FTIR and Raman Spectral Analysis

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectroscopic characteristics of (3-Acetamidophenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. We delve into the Fourier-Transform Infrared (FTIR) and Raman spectral data of this compound, offering a detailed interpretation of its vibrational modes. This document is intended for researchers, scientists, and drug development professionals who utilize these spectroscopic techniques for material identification, structural elucidation, and quality control. The guide outlines field-proven experimental protocols for data acquisition and provides a thorough, reference-backed analysis of the spectral features, correlating them to the distinct functional moieties of the molecule: the 3-substituted phenyl ring, the acetamido group, and the boronic acid function.

Introduction: The Significance of (3-Acetamidophenyl)boronic acid

(3-Acetamidophenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in the pharmaceutical and materials science sectors. Its utility is primarily derived from the presence of two key functional groups: the boronic acid moiety, which is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols (such as those found in saccharides), and the acetamido group, which can modulate the electronic properties of the phenyl ring and participate in hydrogen bonding.[1] These structural features make it an important intermediate in the synthesis of a wide array of biologically active compounds and functional materials.

Given its pivotal role, the unambiguous characterization of (3-Acetamidophenyl)boronic acid is paramount. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to obtain a unique molecular fingerprint of the compound. These techniques probe the vibrational modes of the molecule's constituent bonds, providing rich information about its functional groups, molecular structure, and intermolecular interactions. This guide aims to serve as a definitive resource for the interpretation of the FTIR and Raman spectra of (3-Acetamidophenyl)boronic acid.

Experimental Protocols: Acquiring High-Quality Spectral Data

The quality of spectral data is fundamentally dependent on the rigor of the experimental methodology. For a solid-state sample like (3-Acetamidophenyl)boronic acid, proper sample preparation is crucial to minimize scattering effects and ensure good signal-to-noise ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of solid samples is most commonly performed using the KBr pellet or the Attenuated Total Reflectance (ATR) technique.

2.1.1. KBr Pellet Method: A Protocol for High-Resolution Transmission Spectra

The Potassium Bromide (KBr) pellet technique is a traditional and reliable method for obtaining high-quality transmission FTIR spectra of solid samples. The causality behind this choice lies in KBr's transparency in the mid-infrared region (4000-400 cm⁻¹) and its ability to form a solid matrix that minimizes light scattering by the sample particles.

Experimental Workflow:

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Drying: Thoroughly dry both the (3-Acetamidophenyl)boronic acid sample and spectroscopic grade KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with 150-200 mg of the dried KBr. The objective is to reduce the particle size of the sample to less than the wavelength of the incident infrared radiation to minimize scattering (the Christiansen effect).

-

Mixing: Continue grinding until the mixture is homogeneous and has a fine, consistent texture.

-

Pellet Formation: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet is indicative of good sample dispersion and particle size reduction.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor. Then, run the sample scan to obtain the infrared spectrum.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light (from a laser source). A key advantage is the minimal sample preparation required for solid samples.

2.2.1. Solid-State FT-Raman Spectroscopy: A Direct Measurement Protocol

For a solid powder, the most straightforward approach is direct analysis using a sample holder. The choice of a near-infrared (NIR) laser (e.g., 1064 nm) for FT-Raman is often deliberate to minimize fluorescence, a common issue with aromatic compounds.

Experimental Workflow:

Caption: Workflow for solid-state FT-Raman data acquisition.

Step-by-Step Methodology:

-

Sample Loading: Place a small amount of the crystalline (3-Acetamidophenyl)boronic acid powder into a sample holder, such as an aluminum cup or a glass capillary tube.

-

Instrument Parameters: Place the sample holder in the spectrometer's sample compartment. Set the appropriate parameters, including laser power, exposure time, and the number of scans to be averaged. For organic compounds, it is crucial to start with low laser power to avoid sample degradation or burning.

-

Data Acquisition: Acquire the Raman spectrum. The data is typically collected over a range of Raman shifts (e.g., 3500-100 cm⁻¹).

-

Data Processing: Process the raw spectrum to remove cosmic ray artifacts and perform a baseline correction to account for any background fluorescence.

Spectral Data and Interpretation

The FTIR and Raman spectra of (3-Acetamidophenyl)boronic acid are rich with information. The vibrational modes can be broadly categorized into those associated with the acetamido group, the phenyl ring, and the boronic acid group. While a study on the conformational polymorphs of (3-acetamidophenyl)boronic acid concluded that their FTIR spectra are nearly identical, subtle differences may exist due to variations in intermolecular hydrogen bonding.[2] The following tables summarize the expected key vibrational bands, with assignments based on established literature for analogous compounds.[3][4][5]

FTIR Spectral Data

| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretching (hydrogen-bonded) | Boronic Acid |

| ~3300 | Medium | N-H Stretching (Amide A) | Acetamido |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Phenyl Ring |

| ~1670 | Strong | C=O Stretching (Amide I) | Acetamido |

| 1610 - 1580 | Medium | C=C Stretching | Phenyl Ring |

| ~1550 | Medium | N-H Bending & C-N Stretching (Amide II) | Acetamido |

| ~1450 | Strong | Asymmetric B-O Stretching | Boronic Acid |

| ~1370 | Strong | Symmetric B-O Stretching | Boronic Acid |

| ~1300 | Medium | C-N Stretching (Amide III) | Acetamido |

| ~1200 | Medium | In-plane B-O-H Bending | Boronic Acid |

| 800 - 750 | Strong | Out-of-plane C-H Bending (meta-disubstitution) | Phenyl Ring |

| ~700 | Medium | Out-of-plane B-O-H Bending | Boronic Acid |

Raman Spectral Data

Raman spectral data for (3-Acetamidophenyl)boronic acid is available from Bio-Rad Laboratories, originating from a sample provided by Sigma-Aldrich Company Llc.[6] The expected prominent bands are:

| Raman Shift (cm⁻¹) Range | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3050 | Strong | Aromatic C-H Stretching | Phenyl Ring |

| ~1615 | Strong | C=C Stretching (Ring breathing) | Phenyl Ring |

| ~1600 | Strong | C=C Stretching | Phenyl Ring |

| ~1370 | Medium | Symmetric B-O Stretching | Boronic Acid |

| ~1000 | Very Strong | Ring Breathing (trigonal) | Phenyl Ring |

| ~880 | Medium | Symmetric B-O Stretching (in boric acid dimers) | Boronic Acid |

| 800 - 750 | Medium | Out-of-plane C-H Bending (meta-disubstitution) | Phenyl Ring |

In-Depth Spectral Analysis

3.3.1. The Boronic Acid Group Vibrations: The boronic acid moiety, -B(OH)₂, gives rise to several characteristic bands. In the FTIR spectrum, a very broad and strong absorption between 3400 and 3200 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretching vibrations. Boronic acids in the solid state typically form dimeric structures through hydrogen bonding, which leads to this significant broadening.[4] The strong bands around 1450 cm⁻¹ and 1370 cm⁻¹ are assigned to the asymmetric and symmetric B-O stretching modes, respectively. The in-plane B-O-H bending vibration is expected around 1200 cm⁻¹.[4] In the Raman spectrum, the symmetric B-O stretching mode is also observed, and a band around 880 cm⁻¹ can be indicative of the symmetric B-O stretching within the hydrogen-bonded dimer, a feature also seen in boric acid itself.

3.3.2. The Acetamido Group Vibrations: The acetamido group (-NHCOCH₃) has several well-defined vibrational modes known as Amide bands. The N-H stretching vibration (Amide A) appears around 3300 cm⁻¹ in the FTIR spectrum. The most intense and characteristic absorption for this group is the Amide I band, primarily due to the C=O stretching vibration, which is expected at a relatively high wavenumber (~1670 cm⁻¹) for an aromatic amide. The Amide II band, a mixed vibration of N-H bending and C-N stretching, is typically found around 1550 cm⁻¹ in the FTIR spectrum.[5] The Amide III band, another mixed mode, is weaker and appears around 1300 cm⁻¹.

3.3.3. The Phenyl Ring Vibrations: The 1,3-disubstituted (meta) phenyl ring has a distinct set of vibrational modes. The aromatic C-H stretching vibrations are observed as a group of weaker bands in the 3100-3000 cm⁻¹ region in both FTIR and Raman spectra. The C=C stretching vibrations within the ring give rise to bands in the 1610-1450 cm⁻¹ region. In the Raman spectrum, the ring breathing modes are particularly strong. A very intense band around 1000 cm⁻¹ is characteristic of the trigonal ring breathing mode of a substituted benzene. The substitution pattern is often revealed by the out-of-plane C-H bending vibrations in the lower wavenumber region (900-650 cm⁻¹). For meta-disubstitution, a strong band in the 800-750 cm⁻¹ region is typically observed in the FTIR spectrum.

Conclusion

The combination of FTIR and Raman spectroscopy provides a robust and comprehensive analytical framework for the characterization of (3-Acetamidophenyl)boronic acid. This guide has detailed the standard operating procedures for acquiring high-fidelity spectra from solid samples and has provided a thorough, evidence-based interpretation of the key vibrational bands. By understanding the characteristic frequencies of the boronic acid, acetamido, and substituted phenyl moieties, researchers can confidently verify the identity and purity of this important chemical compound, ensuring its suitability for downstream applications in drug discovery and materials development. The presented workflows and spectral assignments serve as a practical reference for scientists and professionals in the field.

References

- 1. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Acetamidophenyl)phenylboronic Acid: A Versatile Synthon in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its versatility, reactivity, and the molecular complexity it can unlock. (3-Acetamidophenyl)boronic acid, a bifunctional aromatic compound, has emerged as a cornerstone reagent, valued for its unique structural features that drive a wide array of chemical transformations. This guide provides a senior application scientist's perspective on the core applications of this molecule, moving beyond simple reaction schemes to explore the causality behind its utility in cross-coupling reactions, drug discovery, and advanced sensor technology.

The structure of (3-Acetamidophenyl)boronic acid, featuring a boronic acid moiety (-B(OH)₂) and an acetamido group (-NHCOCH₃) on a phenyl ring, is key to its functionality. The boronic acid group is a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the acetamido group modulates the electronic properties of the ring and provides a site for further functionalization or hydrogen bonding interactions.[1][2]

Table 1: Physicochemical Properties of (3-Acetamidophenyl)boronic Acid

| Property | Value | Source |

| CAS Number | 78887-39-5 | [3][4] |

| Molecular Formula | C₈H₁₀BNO₃ | [4] |

| Molecular Weight | 178.98 g/mol | [3] |

| Appearance | Powder | [3][5] |

| Melting Point | ~135-140 °C (lit.) | [1][3] |

| Linear Formula | CH₃CONHC₆H₄B(OH)₂ | [3] |

| Synonyms | 3-Acetamidobenzeneboronic acid | [3][5] |

Note: The compound often contains varying amounts of its corresponding anhydride.[3][5]

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of (3-Acetamidophenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful tools for forging carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic systems that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[6][7][8]

Mechanistic Insight: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The process involves three key steps:

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide (or triflate) bond of the electrophilic partner (Ar-X), forming an Ar-Pd(II)-X complex.[8][9]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 3-acetamidophenyl moiety) to the palladium center, displacing the halide/triflate and forming an Ar-Pd(II)-Ar' complex. This is often the rate-determining step.[8][9]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 4. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. Synthetic applications of arylboronic acid via an aryl radical transfer pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Leveraging (3-(Acetamidomethyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(3-(Acetamidomethyl)phenyl)boronic acid is a bifunctional reagent that has garnered significant attention as a crucial building block in the synthesis of complex organic molecules. Its structure uniquely combines a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling, with a protected aminomethyl group. This acetamide functionality serves as a valuable pharmacophore and a synthetic handle for further elaboration, making this reagent particularly relevant in drug discovery and development. Boronic acids are essential for creating carbon-carbon bonds, and their stability, low toxicity, and commercial availability have made them indispensable in both academic and industrial research.[1][2][3][4]

This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss optimization strategies to empower researchers to effectively utilize this versatile compound in their synthetic endeavors. The presence of the amide group requires careful consideration of reaction conditions, which will be a central focus of the practical guidance provided.

The Suzuki-Miyaura Reaction: A Mechanistic Framework

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex.[1][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), facilitating the exchange of the halide or other ligand on the palladium with the Ar² group.[7][8]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_1 [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., OH⁻)", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AteComplex [label="[Ar²-B(OH)₃]⁻\n(Boronate 'ate' complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; Ar1X -> OxAdd [color="#5F6368"]; OxAdd -> PdII_1 [color="#5F6368"]; PdII_1 -> Transmetalation [color="#5F6368"]; Boronic -> AteComplex [label="Activation", color="#5F6368"]; Base -> AteComplex [color="#5F6368"]; AteComplex -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_2 [color="#5F6368"]; PdII_2 -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; } } Caption: The catalytic cycle of Suzuki-Miyaura coupling.

Application of this compound in Drug Discovery

The title compound is a valuable reactant for synthesizing a variety of biologically active molecules and inhibitors. The acetamidomethylphenyl moiety is a common structural motif in pharmaceuticals, contributing to favorable binding interactions and physicochemical properties. Boronic acids are frequently used building blocks for generating chemical libraries to explore structure-activity relationships.[2][3][4]

Examples of its application include the synthesis of:

-

NR2B subtype of NMDA receptor antagonists for potential antidepressant activity.

-

Biphenylylmethylimidazole derivatives as 17α-hydroxylase/17,20-lyase (CYP17) inhibitors for prostate cancer therapy.

-

(Indolyl)-3,5-substituted benzene analogs with potent antimitotic and antitumor activity.

-

AMPA receptor positive modulators , which are investigated for treating neurological and psychiatric disorders.

The strategic incorporation of this building block allows for late-stage functionalization, a key advantage in medicinal chemistry programs where rapid diversification of lead compounds is necessary.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents:

| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |

| Aryl Bromide (Ar-Br) | - | 1.0 mmol | 1.0 | 1.0 |

| This compound | 192.99 | 232 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous base is crucial to control the water content of the reaction.

-

-

Catalyst Addition:

-

Briefly open the flask and add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Rationale: The catalyst is added last to minimize premature decomposition or side reactions. Working quickly minimizes exposure to atmospheric oxygen.

-

-

Inert Atmosphere:

-

Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Removing oxygen is critical for achieving high yields and catalytic turnover.

-

-

Solvent Addition:

-

Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

-

Rationale: Solvents must be degassed (by sparging with argon, freeze-pump-thaw, or sonication) to remove dissolved oxygen. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate 'ate' complex.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

-

Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.

-

-

Monitoring Progress:

-

After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), pass through a small plug of silica, and analyze by TLC or LC-MS to check for the consumption of the starting material. The reaction is typically complete within 2-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Optimization Strategies

Achieving high yields and purity often requires systematic optimization of reaction parameters.[9][10] Machine learning and automated systems are increasingly being used to navigate the large search space of possible conditions.[9] For laboratory-scale synthesis, consider the following variables:

| Parameter | Options & Rationale |

| Palladium Catalyst / Ligand | Pd(PPh₃)₄: A reliable, general-purpose catalyst. Good for many standard couplings. PdCl₂(dppf): Often more robust and effective for challenging substrates.[11] Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos): Buchwald-Hartwig ligands are excellent for sterically hindered substrates and aryl chlorides, often allowing for lower catalyst loadings and room temperature reactions. The choice of ligand is critical. |

| Base | K₂CO₃ / Cs₂CO₃: Common, effective inorganic bases. Cesium carbonate is stronger and more soluble, often improving rates for less reactive partners. K₃PO₄: A strong base often used with sterically hindered or electron-deficient partners. Organic Bases (e.g., Et₃N): Generally avoided as they can compete for coordination to the palladium center or react with other functional groups. |

| Solvent | Dioxane/Water, Toluene/Water: Standard biphasic systems that work well for a broad range of substrates. DMF or Acetonitrile (MeCN): Polar aprotic solvents can be effective, but may require careful temperature control. Ethanol/Water: A "greener" solvent system that can be highly effective.[12] |

| Temperature | Room Temperature to 120 °C: Most reactions run between 80-100 °C. Less reactive substrates (e.g., aryl chlorides) may require higher temperatures. Microwave irradiation can dramatically shorten reaction times.[13][14] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)). 2. Insufficiently degassed solvents. 3. Base is too weak or not soluble. 4. Low reaction temperature. | 1. Use fresh catalyst; ensure proper inert atmosphere technique. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw. 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). 4. Increase the reaction temperature or switch to microwave heating. |

| Protodeboronation | The C-B bond is cleaved by a proton source, destroying the boronic acid. This is more common with electron-rich or heteroaryl boronic acids. | 1. Use a milder base or ensure it is completely anhydrous. 2. Minimize water in the reaction. 3. Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[1] |

| Homocoupling of Boronic Acid | The boronic acid couples with itself to form Ar²-Ar². This can be promoted by oxygen. | 1. Rigorously exclude oxygen from the reaction. 2. Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess. |

| Amide Hydrolysis | The acetamide group is sensitive to strongly basic or acidic conditions, especially at high temperatures for prolonged periods. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Keep reaction times as short as possible. 3. Avoid acidic work-up conditions if the product is sensitive. |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura coupling. Its utility is particularly pronounced in drug discovery, where the acetamidomethylphenyl scaffold is a key feature in numerous bioactive compounds. By understanding the reaction mechanism and carefully selecting and optimizing the catalyst, base, and solvent system, researchers can overcome challenges related to functional group tolerance and achieve high yields of desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists aiming to incorporate this valuable building block into their synthetic programs.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: (3-Acetamidophenyl)boronic Acid in Synthetic Chemistry

Introduction: A Versatile Building Block for Modern Synthesis

(3-Acetamidophenyl)boronic acid is a highly versatile and valuable reagent in the toolkit of the modern organic chemist. As a bifunctional molecule, it features a stable boronic acid moiety, renowned for its participation in transition-metal-catalyzed cross-coupling reactions, and an acetamido group, which acts as a protected aniline, modulating the electronic properties of the phenyl ring and providing a handle for further synthetic transformations.

Its significance extends from academic research to industrial applications, particularly in the fields of medicinal chemistry and materials science.[1] The ability of arylboronic acids to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions has positioned them as indispensable intermediates.[2][3] This guide provides an in-depth exploration of the applications of (3-Acetamidophenyl)boronic acid, focusing on key protocols for Suzuki-Miyaura and Chan-Lam couplings, supported by mechanistic insights and practical considerations for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reactant's properties and handling requirements is paramount for successful and safe experimentation.

| Property | Value | Reference(s) |

| CAS Number | 78887-39-5 | [4] |

| Molecular Formula | C₈H₁₀BNO₃ | [4] |

| Molecular Weight | 178.98 g/mol | [5] |

| Appearance | Off-white to pale brown/light orange powder | [6] |

| Melting Point | 135 °C (lit.) | [6] |

| Solubility | Soluble in Methanol | [6][7] |

| pKa | 8.04 ± 0.10 (Predicted) | [6][7] |

Safety & Handling: (3-Acetamidophenyl)boronic acid is classified as an irritant.[6] It is known to cause skin and serious eye irritation.[4][5][8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][8] Refer to the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[8]

Application I: Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[10] It is extensively used to construct biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents.[11][12] (3-Acetamidophenyl)boronic acid serves as an excellent coupling partner in these reactions, providing the 3-acetamidophenyl motif.[6][9]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. It comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13]

References

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. dspace.mackenzie.br [dspace.mackenzie.br]

- 3. researchgate.net [researchgate.net]

- 4. (3-Acetamidophenyl)boronic acid | C8H10BNO3 | CID 157274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Acetamidophenylboronic acid CAS#: 78887-39-5 [m.chemicalbook.com]

- 7. 78887-39-5 CAS MSDS (3-Acetamidophenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 3-Acetamidophenylboronic acid = 95 78887-39-5 [sigmaaldrich.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for Suzuki Coupling with (3-Acetamidophenyl)boronic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the coupling of an organoboron compound with an organohalide.[3] Its applications are extensive, particularly in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

(3-Acetamidophenyl)boronic acid is a particularly valuable building block in this context. The acetamido group provides a stable, protected form of an aniline, which can be crucial for the synthesis of complex molecules where a free amine might interfere with the reaction or require additional protection/deprotection steps. This makes it a key intermediate in the development of various therapeutic agents, including kinase inhibitors and other pharmaceuticals.[4][5][6]

This document provides a comprehensive guide to performing a Suzuki coupling reaction using (3-Acetamidophenyl)boronic acid, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and providing insights for troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

-

Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organohalide (R¹-X), forming a palladium(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[2]

-

Transmetalation: In this step, the organic moiety from the organoboron species (R²-BY₂) is transferred to the palladium(II) complex.[2][3] This crucial step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][9][10][11]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Roles

A successful Suzuki coupling reaction hinges on the careful selection of several key components:

| Reagent Class | Examples | Role in the Reaction |

| Organoboron Compound | (3-Acetamidophenyl)boronic acid | Source of the aryl group to be coupled. |

| Organohalide | Aryl bromides, iodides, or triflates | The electrophilic coupling partner. Reactivity order: I > Br > OTf >> Cl.[3] |